

PF-3758309 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135

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An In-depth Technical Guide on the Chemical Structure, Properties, and Cellular Effects of the Potent PAK4 Inhibitor, **PF-3758309 Hydrochloride**.

This technical guide provides a comprehensive overview of **PF-3758309 hydrochloride**, a potent and orally available p21-activated kinase 4 (PAK4) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PAK signaling pathways in oncology and other diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of PF-3758309, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Chemical Structure and Properties

PF-3758309 is a pyrrolopyrazole compound that acts as an ATP-competitive inhibitor of PAK4. [1][2][3] The hydrochloride salt form enhances its solubility for research and potential therapeutic applications.

Below is a summary of its key chemical and physical properties:



Property	Value	Reference(s)
IUPAC Name	N-[(1S)-2-(Dimethylamino)-1- phenylethyl]-4,6-dihydro-6,6- dimethyl-3-[(2- methylthieno[3,2-d]pyrimidin-4- yl)amino]pyrrolo[3,4- c]pyrazole-5(1H)-carboxamide dihydrochloride	
CAS Number	1279034-84-2 (dihydrochloride); 898044-15-0 (free base)	[4][5][6]
Molecular Formula	C25H30N8OS · 2HCl	[5][7]
Molecular Weight	563.55 g/mol (dihydrochloride)	[5][7]
Appearance	Off-white to pale yellow powder	[5]
Solubility	Soluble in DMSO and water (up to 100 mM)	[7]
Storage	Store at -20°C	[5][7]

Mechanism of Action and Target Profile

PF-3758309 is a potent, reversible, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[2][8] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the structural basis for its high potency and selectivity.[1] While it is most potent against PAK4, it also exhibits activity against other members of the PAK family.

The following table summarizes the in vitro inhibitory and binding affinities of PF-3758309 against various kinases:



Target	Parameter	Value (nM)	Reference(s)
PAK4	Kd	2.7	[1][2][3][8]
Ki	18.7	[1][2][3][8]	
IC₅₀ (cellular, pGEF- H1)	1.3	[1][3][8]	_
PAK1	Ki	13.7	[1][6][8]
PAK2	IC50	190	[1][6][8]
PAK3	IC50	99	[1][6][8]
PAK5	Ki	18.1	[1][6][8]
PAK6	Ki	17.1	[1][6][8]

Cellular Effects and Anti-Tumor Activity

PF-3758309 demonstrates a range of anti-tumor activities in vitro and in vivo. It effectively inhibits the proliferation of various tumor cell lines, suppresses anchorage-independent growth, and induces apoptosis.[1][8] These cellular effects are attributed to its inhibition of PAK4 and the subsequent modulation of downstream signaling pathways.

The table below presents the cellular potency of PF-3758309 in different cancer cell lines:



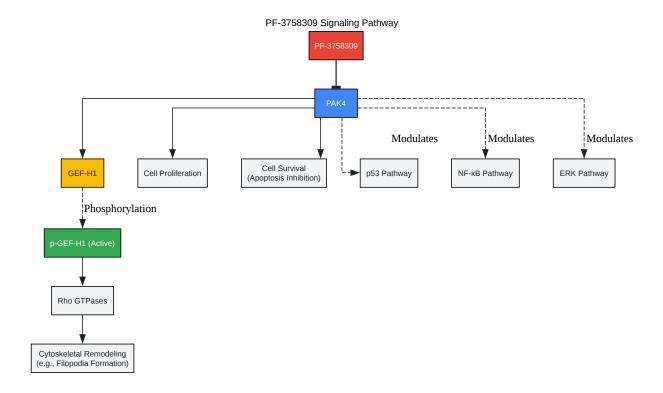
Cell Line	Cancer Type	Assay	IC50 (nM)	Reference(s)
HCT116	Colon Carcinoma	Anchorage- Independent Growth	0.24	[1]
A549	Lung Cancer	Cellular Proliferation	20	[2][3][8]
Anchorage- Independent Growth	27	[2][3][8]		
Panel of 20 Tumor Cell Lines	Various	Anchorage- Independent Growth (average)	4.7 ± 3.0	[1]

In vivo studies using human tumor xenograft models in mice have shown that oral administration of PF-3758309 leads to significant tumor growth inhibition.[8][9]

Signaling Pathways

PF-3758309 modulates several key signaling pathways implicated in cancer progression. By inhibiting PAK4, it affects cytoskeletal dynamics, cell cycle progression, and survival signaling. One of the well-characterized downstream effects is the inhibition of the phosphorylation of GEF-H1, a substrate of PAK4.[1][3] Additionally, studies have revealed unexpected links to other pathways, including those involving p53, NF-kB, and ERK.[1][5][10][11]









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